ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate
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Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[2,3-d]thiazole ring, which is a fused ring system containing a five-membered thiazole ring and a six-membered thiophene ring. The compound also contains dibutylsulfamoyl and benzamido groups, as well as an ethyl carboxylate group.Chemical Reactions Analysis
As a thieno[2,3-d]thiazole derivative, this compound might undergo reactions typical of other thiazoles, such as electrophilic substitution or nucleophilic addition . The benzamido and carboxylate groups might also participate in various reactions .Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis and various chemical properties of compounds structurally related to ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate. For instance, studies have shown the acylation and subsequent derivatization of thiazolecarboxylic acid derivatives, highlighting the chemical versatility of these compounds. Such work has laid the groundwork for understanding the reactivity and potential applications of similarly structured molecules in various scientific fields (Dovlatyan et al., 2004).
Antimicrobial Activities
Compounds within the same chemical family have been investigated for their antimicrobial activities. A notable study synthesized derivatives and tested them against strains of bacteria and fungi, revealing their potential as antimicrobial agents. This research indicates the possible utility of this compound in developing new antimicrobial treatments (Desai et al., 2019).
Antitumor Activities
Similarly structured compounds have been synthesized and evaluated for their antitumor activities. Some derivatives have shown promising results against various human tumor cell lines, suggesting the potential of this compound in cancer research and treatment development (El-Subbagh et al., 1999).
Biological Activities
The exploration of biological activities extends to the investigation of compounds containing the thiazole moiety for their potential antifilarial and antineoplastic properties. Such studies contribute to a broader understanding of the biological applications of thiazole derivatives, potentially including this compound (Ram et al., 1992).
Properties
IUPAC Name |
ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S3/c1-5-8-14-27(15-9-6-2)35(30,31)18-12-10-17(11-13-18)21(28)25-24-26-22-19(34-24)16(4)20(33-22)23(29)32-7-3/h10-13H,5-9,14-15H2,1-4H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSAAQSLUUSHMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C(=C(S3)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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